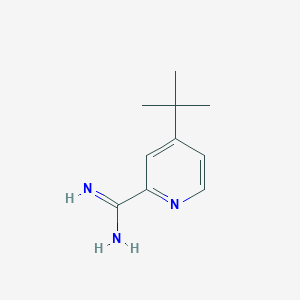
4-(tert-Butyl)picolinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)picolinimidamide is a chemical compound with the molecular formula C10H16N3 It is known for its unique structure, which includes a tert-butyl group attached to a picolinimidamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)picolinimidamide typically involves the reaction of picolinic acid derivatives with tert-butylamine. One common method includes the use of phosphorus trichloride (PCl3) to mediate the conversion of tert-butyl esters into esters and amides in a one-pot reaction under air . This method is efficient and environmentally friendly, providing good-to-high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of PCl3 as a chlorinating reagent is advantageous due to its cost-effectiveness and availability. The process can be scaled up to produce significant quantities of the compound for various applications.
化学反应分析
Types of Reactions: 4-(tert-Butyl)picolinimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-(tert-Butyl)picolinimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-(tert-Butyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
- 4-Methoxypicolinimidamide
- 3-Methylpicolinimidamide hydrochloride
- 4-(Trifluoromethyl)picolinimidamide hydrochloride
- 3-Propoxypicolinimidamide hydrochloride
Comparison: 4-(tert-Butyl)picolinimidamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications where stability is crucial. Its unique structure also enables it to form more stable complexes with metal ions, enhancing its utility in coordination chemistry and catalysis.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)7-4-5-13-8(6-7)9(11)12/h4-6H,1-3H3,(H3,11,12) |
InChI 键 |
AWJDGAUURTWYMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


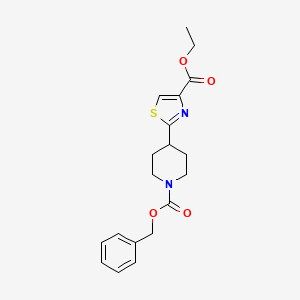
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
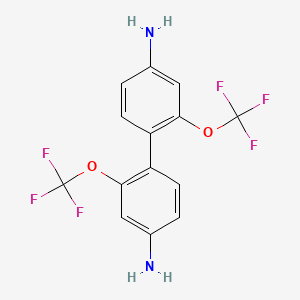
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
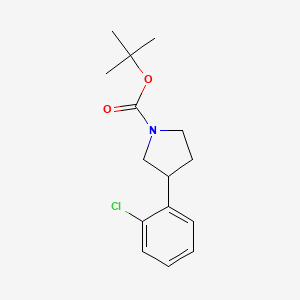

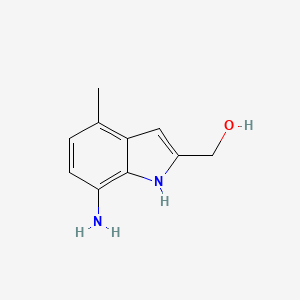
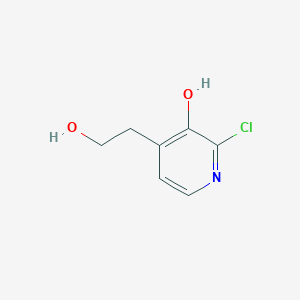
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)

![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
